molecular formula C11H6F4 B12966876 2-Fluoro-6-(trifluoromethyl)naphthalene

2-Fluoro-6-(trifluoromethyl)naphthalene

Cat. No.: B12966876
M. Wt: 214.16 g/mol
InChI Key: LJCAKTXGYWVKQM-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethyl)naphthalene is a specialized organic compound that serves as a versatile building block in advanced chemical and pharmaceutical research. Its structure incorporates both fluorine and trifluoromethyl (CF3) groups on a naphthalene ring system, which significantly alters its electronic properties and makes it a valuable scaffold for developing new materials and bioactive molecules . In organic electronics, fluorinated naphthalene derivatives are of wide interest for creating n-type organic semiconductors due to their low-lying and tunable LUMO energy levels, which contribute to ambient stability and are crucial for the development of cost-effective, flexible electronic devices through solution processing . The strong electron-withdrawing nature of the trifluoromethyl group makes this compound and its analogs highly sensitive molecular probes for studying substituent effects in aromatic systems, which is a fundamental concept in physical organic chemistry . Furthermore, the naphthalene core is a common motif in medicinal chemistry, often used to improve a molecule's chemical and metabolic stability. The presence of fluorine and CF3 groups can enhance properties such as lipophilicity and membrane permeability, making this compound a key intermediate in the synthesis of potential therapeutic agents . This product is intended for chemical synthesis and research applications only. This compound is not for diagnostic or therapeutic use and must not be administered to humans or animals.

Properties

Molecular Formula

C11H6F4

Molecular Weight

214.16 g/mol

IUPAC Name

2-fluoro-6-(trifluoromethyl)naphthalene

InChI

InChI=1S/C11H6F4/c12-10-4-2-7-5-9(11(13,14)15)3-1-8(7)6-10/h1-6H

InChI Key

LJCAKTXGYWVKQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C=C1C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trifluoromethyl)naphthalene can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling reactions. This method typically employs a palladium catalyst to facilitate the coupling of a boronic acid derivative with a halogenated naphthalene compound under mild conditions . Another method involves the direct fluorination of naphthalene derivatives using electrophilic fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors can enhance the production efficiency and reduce the environmental impact .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The fluorine atom can form strong hydrogen bonds with biological molecules, influencing their activity and stability . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituent Positions Key Functional Groups Electronic Effects
2-Fluoro-6-(trifluoromethyl)naphthalene 2,6 (naphthalene) -F, -CF₃ Strong electron-withdrawing, lipophilic
1-Fluoronaphthalene 1 (naphthalene) -F Moderate electron-withdrawing
2-Fluoro-6-(trifluoromethyl)benzophenone 2,6 (benzene) -F, -CF₃, ketone (-C=O) Enhanced polarity, reactive ketone
1-(Trifluoromethyl)naphthalene-6-carbonyl chloride 1,6 (naphthalene) -CF₃, -COCl High reactivity (acyl chloride)
  • Positional Isomerism : The 2,6-substitution pattern in the target compound optimizes steric and electronic effects for receptor binding, unlike 1-fluoronaphthalene, which lacks trifluoromethyl groups and exhibits weaker electron withdrawal .
  • Benzene vs. Naphthalene: Compared to 2-Fluoro-6-(trifluoromethyl)benzophenone, the naphthalene backbone provides greater planarity and conjugation, improving stability in APIs .

Biological Activity

2-Fluoro-6-(trifluoromethyl)naphthalene is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cells, and mechanisms of action.

This compound features a naphthalene backbone substituted with a fluorine atom and a trifluoromethyl group. These substitutions enhance its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of fluoro- and trifluoromethyl-substituted compounds, including this compound.

Case Study: Antimicrobial Efficacy

A study investigated a series of fluoro and trifluoromethyl-substituted salicylanilide derivatives against Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The minimum inhibitory concentration (MIC) values ranged from 0.25 to 64 µg/mL, indicating significant antibacterial activity. Notably, one compound demonstrated an MIC of 0.031-0.062 µg/mL against multiple resistant strains, outperforming standard antibiotics like methicillin and vancomycin .

CompoundMIC (µg/mL)Activity Against
Compound 220.031-0.062MRSA, VRSA
Control (Vancomycin)-MRSA
Control (Methicillin)-MRSA

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound derivatives have also been explored in various cancer cell lines.

The mechanism of action appears to involve DNA intercalation, which disrupts cellular processes leading to apoptosis. For instance, studies have shown that certain naphthalene derivatives can intercalate into DNA, causing cell cycle arrest and triggering apoptotic pathways .

Case Study: Antiproliferative Activity

In vitro tests on human colon carcinoma cell lines revealed that several naphthalene derivatives exhibited high antiproliferative activity comparable to established anticancer drugs. The compounds were particularly effective against cells with mutated TP53 tumor suppressor genes, suggesting a potential for targeting specific cancer types .

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT116 (TP53 null)5.5DNA intercalation
Compound BHCT116 (wild-type TP53)10.2Apoptosis induction

Summary of Findings

The biological activity of this compound is characterized by:

  • Antimicrobial Properties : Effective against MRSA and VRSA with low MIC values.
  • Cytotoxicity : Demonstrates significant antiproliferative effects on cancer cell lines through mechanisms involving DNA interaction.
  • Potential for Drug Development : The unique properties imparted by fluorination may enhance the efficacy of this compound as a therapeutic agent.

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